molecular formula C26H28FN5O2 B2754884 (4-(4-Fluorophenyl)piperazin-1-yl)(1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl)methanone CAS No. 1115922-97-8

(4-(4-Fluorophenyl)piperazin-1-yl)(1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl)methanone

Cat. No. B2754884
CAS RN: 1115922-97-8
M. Wt: 461.541
InChI Key: GPDPGNCKTGUTTI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a 4-fluorophenylpiperazine moiety . This moiety is a key pharmacophoric feature for the inhibition of certain enzymes .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, studies have shown that modifications to the structure of similar compounds can significantly affect their inhibitory effects on certain enzymes .


Physical And Chemical Properties Analysis

The compound is a white to yellow solid . It has a storage temperature of 2-8°C .

Scientific Research Applications

Safety and Hazards

The safety information available indicates that the compound is potentially harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include wearing protective gloves and eye/face protection, and rinsing cautiously with water in case of eye contact .

Future Directions

The future directions for this compound could involve further studies on its structure-activity relationship and its potential as an inhibitor of ENTs . Additionally, more research could be conducted to explore its potential applications in the treatment of conditions related to the function of ENTs .

properties

IUPAC Name

[4-(4-fluorophenyl)piperazin-1-yl]-[1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28FN5O2/c27-21-6-8-22(9-7-21)30-14-16-32(17-15-30)26(33)20-10-12-31(13-11-20)24-18-25(29-19-28-24)34-23-4-2-1-3-5-23/h1-9,18-20H,10-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPDPGNCKTGUTTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N2CCN(CC2)C3=CC=C(C=C3)F)C4=CC(=NC=N4)OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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